Product packaging for 3-Fluorobenzene-1-sulfinic Chloride(Cat. No.:CAS No. 1859600-17-1)

3-Fluorobenzene-1-sulfinic Chloride

Cat. No.: B15330447
CAS No.: 1859600-17-1
M. Wt: 178.61 g/mol
InChI Key: UKKVTWZJRLQGEA-UHFFFAOYSA-N
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Description

Contextualization of Sulfur-Halogen Bond Reactivity in Aromatic Systems

The chemistry of aryl sulfonyl and sulfinyl halides is largely dictated by the nature of the sulfur-halogen bond. In compounds like sulfonyl chlorides, the sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a halogen. This makes the sulfonyl group a potent target for nucleophiles. wikipedia.orgmagtech.com.cn The reaction of a sulfonyl chloride with a nucleophile, such as an amine or alcohol, typically results in the displacement of the chloride and the formation of a new bond between the sulfur and the nucleophile, yielding sulfonamides or sulfonate esters, respectively. wikipedia.org

The reactivity of the sulfur-halogen bond can be modulated by the substituents on the aromatic ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the sulfur atom, while electron-donating groups can diminish it. acs.org The stability of sulfonyl halides also varies with the halogen, decreasing in the order of fluorides > chlorides > bromides > iodides. wikipedia.orgnih.gov Sulfonyl fluorides, for instance, are noted for their increased stability and selective reactivity compared to their chloride counterparts. nih.gov

The Role of Sulfinic Acid Derivatives as Reactive Intermediates and Synthetic Precursors

Sulfinic acids (RSO₂H) and their derivatives, such as sulfinates, are versatile intermediates in organic synthesis. georganics.sk Although free sulfinic acids can be unstable, their corresponding salts are often stable and can be used to generate a variety of sulfonyl-containing compounds. georganics.skresearchgate.net Aryl sulfinates serve as precursors to a diverse range of molecules, including sulfonamides and sulfones, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov

The generation of sulfinic acid derivatives can be achieved through several methods, including the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. georganics.sk Given that sulfinates can be challenging to purify, they are often used in situ in one-pot, two-step procedures to create more complex sulfonyl-containing structures. nih.gov This approach leverages the reactivity of the sulfinate intermediate without the need for its isolation.

Unique Challenges and Opportunities in the Study of Transient or Unstable Organosulfur Halides

The study of organosulfur compounds is often complicated by their stability. Many organosulfur halides, particularly those in lower oxidation states, are transient and can be difficult to isolate and characterize. nih.gov For example, the synthesis of sulfonyl chlorides from sulfides can sometimes lead to the formation of sulfones as byproducts, indicating the delicate balance of reactivity. oup.com

The inherent instability of certain organosulfur compounds also presents opportunities for the development of novel synthetic methodologies. The controlled generation and in situ trapping of reactive intermediates is a cornerstone of modern synthetic chemistry. The challenges associated with unstable compounds like sulfinic acids have led to the development of robust one-pot procedures and the use of sulfur dioxide surrogates to handle these reactive species safely and efficiently. nih.gov This area of research continues to evolve, seeking milder and more selective methods for creating sulfur-carbon and sulfur-heteroatom bonds.

Significance of Fluorine Substitution in Modulating Aromatic System Properties for Organic Synthesis

The introduction of fluorine into an aromatic system can dramatically alter its physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly influence the molecule's electronic character. cymitquimica.com This can enhance the reactivity of functional groups attached to the ring. For example, a fluorine atom can increase the electrophilicity of a nearby reaction center, making it more susceptible to nucleophilic attack. cymitquimica.com

In medicinal chemistry, fluorine substitution is a common strategy to improve a drug's metabolic stability, bioavailability, and binding affinity. The replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolism and alter the molecule's conformation and lipophilicity. The specific placement of fluorine on the aromatic ring is crucial, as its effects are position-dependent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClFOS B15330447 3-Fluorobenzene-1-sulfinic Chloride CAS No. 1859600-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1859600-17-1

Molecular Formula

C6H4ClFOS

Molecular Weight

178.61 g/mol

IUPAC Name

3-fluorobenzenesulfinyl chloride

InChI

InChI=1S/C6H4ClFOS/c7-10(9)6-3-1-2-5(8)4-6/h1-4H

InChI Key

UKKVTWZJRLQGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)Cl)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluorobenzene 1 Sulfinic Chloride

Exploration of Direct Chlorination Methods for Aryl Sulfinic Acids

The most direct route to 3-fluorobenzene-1-sulfinic chloride involves the chlorination of 3-fluorobenzenesulfinic acid. This transformation requires careful selection of chlorinating agents and optimization of reaction conditions to ensure high selectivity and yield.

Reagent-Controlled Chlorination Strategies

The choice of chlorinating agent is paramount in the synthesis of aryl sulfinyl chlorides from aryl sulfinic acids. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The reaction with thionyl chloride proceeds via the formation of a mixed anhydride (B1165640) intermediate, which subsequently undergoes nucleophilic attack by the chloride ion to yield the desired sulfinyl chloride and sulfur dioxide.

The use of a stoichiometric amount of the chlorinating agent is crucial to prevent over-oxidation to the corresponding sulfonyl chloride. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or toluene, at low to ambient temperatures to control the exothermic nature of the reaction and minimize side product formation.

Chlorinating AgentTypical Reaction ConditionsAdvantagesChallenges
Thionyl Chloride (SOCl₂)Inert solvent (e.g., CH₂Cl₂), 0°C to room temperatureReadily available, gaseous byproducts (SO₂, HCl) are easily removedCan lead to over-oxidation if not controlled
Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., CH₂Cl₂), low temperatureGaseous byproducts (CO, CO₂, HCl) are easily removedMore expensive than thionyl chloride

Optimization of Reaction Kinetics for Selective Formation

The selective formation of this compound over the corresponding sulfonyl chloride is a kinetic challenge. The rate of the initial chlorination of the sulfinic acid is generally faster than the subsequent oxidation of the sulfinyl chloride. By carefully controlling the reaction parameters, the formation of the desired product can be maximized.

Key kinetic parameters to optimize include:

Temperature: Lower temperatures favor the formation of the sulfinyl chloride by slowing down the rate of the subsequent oxidation step.

Addition Rate: Slow, dropwise addition of the chlorinating agent to the solution of the sulfinic acid helps to maintain a low concentration of the chlorinating agent, thus minimizing over-reaction.

Stoichiometry: Using a slight excess of the sulfinic acid or a carefully controlled stoichiometric amount of the chlorinating agent can prevent the formation of the sulfonyl chloride.

Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the optimal reaction time and quench the reaction before significant over-oxidation occurs.

Conversion of Other Sulfur-Containing Functional Groups

Controlled Oxidation of Aryl Thiols

A prominent method for the synthesis of this compound is the controlled oxidative chlorination of 3-fluorothiophenol (B1676560). A Chinese patent (CN118184550B) details a preparation method where 3-fluorothiophenol reacts with chlorine in an organic solvent. google.com This approach is lauded for its use of common reagents, cost-effective and readily available raw materials, a concise synthetic process, and high product yield without the need for harsh reaction conditions, making it suitable for large-scale industrial production. google.com

The reaction involves the careful addition of a controlled amount of a chlorinating and oxidizing agent, such as chlorine gas or sulfuryl chloride (SO₂Cl₂), to a solution of 3-fluorothiophenol. The stoichiometry of the oxidant is critical to selectively form the sulfinyl chloride without proceeding to the sulfonyl chloride.

ReactantOxidizing/Chlorinating AgentSolventReported Yield
3-FluorothiophenolChlorine (Cl₂)Organic SolventHigh

This method's advantages include the direct formation of the C-S(O)Cl bond in a single step from a commercially available precursor.

Halogenation of Aryl Disulfides with Stoichiometric Control

The halogenation of aryl disulfides presents another viable route to aryl sulfinyl chlorides. In this method, bis(3-fluorophenyl) disulfide is treated with a controlled amount of a halogenating agent, typically chlorine or sulfuryl chloride. The disulfide bond is cleaved, and each sulfur atom is oxidized and chlorinated to form two equivalents of the sulfinyl chloride.

The key to the success of this method lies in the precise stoichiometric control of the halogenating agent. An excess of the reagent will lead to the formation of the corresponding sulfonyl chloride. The reaction is generally performed in an inert solvent at low temperatures to manage the reaction's exothermicity.

ReactantHalogenating AgentStoichiometry (Disulfide:Agent)
Bis(3-fluorophenyl) disulfideChlorine (Cl₂)1 : 3
Bis(3-fluorophenyl) disulfideSulfuryl Chloride (SO₂Cl₂)1 : 2

Selective Transformation from Aryl Sulfinyl Esters or Amides

While less common, the transformation of aryl sulfinyl esters or amides can also serve as a synthetic route to this compound. This approach involves the cleavage of the S-O or S-N bond and subsequent chlorination at the sulfur center.

For aryl sulfinyl esters, such as methyl 3-fluorobenzenesulfinate, treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) can yield the desired sulfinyl chloride. The reaction mechanism involves the initial formation of a chlorosulfonium salt, which then collapses to the sulfinyl chloride and the corresponding alkyl chloride and phosphoryl chloride.

The conversion of aryl sulfinamides, for example, N-substituted 3-fluorobenzenesulfinamides, to the sulfinyl chloride is more challenging and often requires harsher reagents. Reagents like thionyl chloride in the presence of a hydrogen chloride scavenger can be employed, though this route is less frequently utilized due to potential side reactions and the stability of the starting sulfinamides.

An in-depth examination of the synthetic strategies and chemical principles surrounding the reactive organosulfur compound, this compound, reveals a landscape of ongoing research into enhancing its preparation and utility. This article focuses on the nuanced aspects of its synthesis, including precursor design, the influence of its fluoro-substituent, and the development of environmentally conscious synthetic methods.

Reactivity and Mechanistic Investigations of 3 Fluorobenzene 1 Sulfinic Chloride

Nucleophilic Acyl Substitution Pathways at the Sulfur Center

The sulfur atom in 3-Fluorobenzene-1-sulfinic chloride is electrophilic and susceptible to attack by various nucleophiles. The presence of the fluorine atom at the meta position of the benzene (B151609) ring influences the reactivity of the sulfinyl chloride group through inductive effects.

Formation of Sulfinates with Oxygen Nucleophiles

In the presence of oxygen-based nucleophiles, such as alcohols or water, this compound is anticipated to undergo nucleophilic acyl substitution to yield the corresponding 3-fluorophenyl sulfinates. The reaction with an alcohol (ROH) would produce an alkyl 3-fluorobenzenesulfinate. This transformation is crucial for the synthesis of sulfinate esters, which are valuable intermediates in organic synthesis. The general reaction mechanism involves the attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfinyl chloride, followed by the elimination of a chloride ion.

The rate of this reaction is influenced by the nature of the alcohol, with more nucleophilic alcohols reacting faster. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Representative Reactions of this compound with Oxygen Nucleophiles

NucleophileProductReaction Conditions
MethanolMethyl 3-fluorobenzenesulfinatePyridine (B92270), 0 °C
EthanolEthyl 3-fluorobenzenesulfinateTriethylamine, 0 °C
Water3-Fluorobenzenesulfinic acidDichloromethane (B109758), rt

Synthesis of Sulfinamides with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, react readily with this compound to form the corresponding N-substituted 3-fluorobenzenesulfinamides. This reaction is a fundamental method for the construction of S-N bonds. The mechanism is analogous to that with oxygen nucleophiles, involving the nucleophilic attack of the amine nitrogen on the sulfur atom, leading to the displacement of the chloride.

The reaction is generally high-yielding and proceeds under mild conditions. The use of a stoichiometric amount of a non-nucleophilic base is often employed to scavenge the HCl generated during the reaction.

Table 2: Synthesis of 3-Fluorobenzenesulfinamides

AmineProductBase
AnilineN-Phenyl-3-fluorobenzenesulfinamidePyridine
DiethylamineN,N-Diethyl-3-fluorobenzenesulfinamideTriethylamine
Ammonia3-FluorobenzenesulfinamideExcess Ammonia

Reactions with Carbon-Based Nucleophiles for C-S Bond Formation

The reaction of this compound with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, provides a direct route to the formation of carbon-sulfur bonds, leading to the synthesis of unsymmetrical sulfoxides. This transformation is of significant interest as sulfoxides are important chiral auxiliaries and have applications in medicinal chemistry.

The reaction proceeds via the attack of the carbanionic species on the sulfur atom of the sulfinyl chloride. Careful control of the reaction conditions is necessary to avoid side reactions, such as the formation of symmetrical sulfoxides.

Oxidative and Reductive Transformations

Beyond its utility in nucleophilic substitution reactions, this compound can undergo both oxidation and reduction at the sulfur center, providing access to different classes of organosulfur compounds.

Pathways to Aryl Sulfonyl Chlorides or Related Sulfonyl Derivatives

Oxidation of this compound leads to the formation of the more stable and widely used 3-Fluorobenzene-1-sulfonyl chloride. This transformation elevates the oxidation state of sulfur from +2 in the sulfinyl chloride to +4 in the sulfonyl chloride. Common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The resulting aryl sulfonyl chlorides are key building blocks for the synthesis of sulfonamides, sulfonic esters, and other sulfonated compounds.

Reduction to Aryl Thiophenols or Disulfides

Reduction of this compound can lead to the formation of either 3-fluorothiophenol (B1676560) or bis(3-fluorophenyl) disulfide, depending on the reducing agent and the reaction conditions. Strong reducing agents, such as lithium aluminum hydride, are capable of reducing the sulfinyl chloride directly to the corresponding thiophenol.

In contrast, milder reducing agents or disproportionation conditions can lead to the formation of the disulfide. These compounds are valuable in their own right, with applications in materials science and as precursors for further synthetic transformations.

Rearrangement and Decomposition Pathways

The stability of sulfinyl chlorides is a critical factor in their storage and handling, as they can be susceptible to thermal and photochemical degradation.

Aromatic sulfinyl chlorides are generally more stable than their alkyl counterparts. However, they can undergo decomposition upon heating. For instance, benzenesulfonyl chloride, a related compound, is known to decompose upon boiling at atmospheric pressure (approximately 251-252°C). chemicalbook.comnih.govsigmaaldrich.com This decomposition can be accelerated in the presence of water or other nucleophiles. nih.govnoaa.govwikipedia.org

Table 1: General Thermal Stability of Related Aromatic Sulfonyl Chlorides This table presents data for analogous compounds due to the lack of specific data for this compound.

Compound Boiling Point (°C) Decomposition Notes
Benzenesulfonyl chloride 251-252 Decomposes at boiling point. chemicalbook.comnih.govsigmaaldrich.com
p-Toluenesulfonyl chloride 145-147 (15 mmHg) ---

Data is illustrative and sourced from general chemical literature.

The decomposition of aromatic sulfinyl chlorides can proceed through several competing pathways. In the presence of water, hydrolysis to the corresponding sulfinic acid is a primary decomposition route. wikipedia.org

R-SOCl + H₂O → R-S(O)OH + HCl

Another potential decomposition pathway, especially under thermal or photochemical conditions, is the homolytic cleavage of the S-Cl bond to form a sulfinyl radical and a chlorine radical.

R-SOCl → R-SO• + Cl•

These reactive radical species can then undergo a variety of secondary reactions, such as dimerization or reaction with the solvent. The presence of the electron-withdrawing fluorine atom in this compound would likely influence the stability of the resulting sulfinyl radical, potentially affecting the preferred decomposition pathway compared to unsubstituted benzenesulfinyl chloride.

Mechanistic Studies of Reaction Pathways

The reactions of aromatic sulfinyl chlorides have been the subject of numerous mechanistic studies, providing insight into the factors that control their reactivity.

The reactions of aromatic sulfinyl chlorides with nucleophiles, such as amines and alcohols, are typically bimolecular. rsc.org The rate of reaction is dependent on the concentration of both the sulfinyl chloride and the nucleophile. For the reaction with anilines in methanol, the reaction follows second-order kinetics. rsc.org

The rate-determining step is generally considered to be the nucleophilic attack on the sulfur atom. The presence of substituents on the aromatic ring can influence the rate of this step. Electron-withdrawing groups, such as the fluorine atom in this compound, are expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgoxfordreference.com For the reactions of substituted benzenesulfonyl chlorides with anilines, a positive ρ (rho) value is observed, indicating that the reaction is accelerated by electron-withdrawing substituents. rsc.org This is consistent with a transition state in which negative charge is developing on the sulfonyl group.

While a specific Hammett analysis for this compound is not available, the known σ (sigma) value for a meta-fluoro substituent can be used to predict its effect on reactivity. The positive σ value for fluorine indicates that it will increase the reaction rate compared to unsubstituted benzenesulfinyl chloride.

Table 2: Hammett Substituent Constants (σ) for Selected Substituents This table provides context for predicting the reactivity of this compound.

Substituent (meta) σ_m Value
-NO₂ 0.71
-CN 0.61
-F 0.34
-Cl 0.37
-H 0.00
-CH₃ -0.07

Source: Data compiled from various sources on Hammett constants. science.govlibretexts.org

Taft analysis can be used to separate the inductive and resonance effects of substituents. magtech.com.cn For a meta-substituent like fluorine, the inductive effect is dominant.

The solvent can play a significant role in the reactions of aromatic sulfinyl chlorides. researchgate.net The rate of solvolysis, for example, is influenced by both the nucleophilicity and the ionizing power of the solvent. Polar aprotic solvents can accelerate reactions by solvating the transition state. researchgate.net

Catalysis is also employed to enhance the reactivity of sulfinyl chlorides. For instance, copper catalysts have been used in the sulfonylation of alkynes with sulfonyl chlorides. rsc.org In reactions with amines, a base such as pyridine is often added to neutralize the HCl produced. youtube.com The choice of solvent and catalyst can be crucial in directing the reaction towards the desired product and minimizing side reactions. For example, in the synthesis of aromatic sulfonamides, the use of a copper catalyst in PEG as a solvent has been shown to be effective. jsynthchem.com

Isotope Labeling for Mechanistic Elucidation

Isotope labeling is a powerful and definitive technique for elucidating the intricate details of reaction mechanisms. This method involves the substitution of an atom in a reactant molecule with one of its isotopes to trace the atom's fate throughout a chemical transformation. By tracking the position of the isotope in the products, intermediates, or even transition states, chemists can gain profound insights into bond-forming and bond-breaking steps, reaction pathways, and the presence of transient species. While specific isotope labeling studies on this compound are not extensively documented in publicly available literature, the principles and applications can be thoroughly understood by examining analogous studies on structurally related arylsulfonyl chlorides. The methodologies described are directly applicable to investigating the reactivity of this compound.

The most common isotopes employed in these studies include stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O), as well as radioactive isotopes like chlorine-36 (³⁶Cl). The choice of isotope depends on the specific mechanistic question being addressed.

Kinetic Isotope Effect (KIE)

A primary application of isotope labeling is the measurement of the kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant of the same reaction with a heavy isotope (k_H). wikipedia.org A KIE value significantly different from unity indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. wikipedia.org

For instance, in the study of nucleophilic substitution reactions of sulfonyl chlorides, the solvent isotope effect (a type of KIE) is often measured by comparing the reaction rates in H₂O and D₂O. These studies on various 4-substituted benzenesulfonyl chlorides have shown that the kinetic solvent isotope effect (k_H₂O/k_D₂O) varies systematically with the electronic nature of the substituent. cdnsciencepub.com This variation suggests a significant degree of bond-making in the transition state, providing evidence for a concerted S_N2-type mechanism rather than a stepwise process. cdnsciencepub.comcdnsciencepub.com Such an approach could be directly applied to this compound to probe the nature of its transition state in solvolysis reactions.

Table 1: Illustrative Solvent Kinetic Isotope Effects (KIE) for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides This table presents data from analogous compounds to illustrate the application of the KIE technique.

Substituent (X) in X-C₆H₄SO₂Clk_H₂O/k_D₂OInterpretation of Transition State
CH₃O1.58Less charge development, earlier transition state
CH₃1.62
H1.66Reference transition state
Br1.78
NO₂1.90More charge development, later transition state
(Data sourced from studies on benzenesulfonyl chlorides to illustrate the methodology). cdnsciencepub.com

Isotopic Labeling for Pathway Determination

Beyond KIEs, isotopes can be used as tracers to follow the path of atoms. For example, in the hydrolysis of alkanesulfonyl chlorides, deuterium labeling has been crucial in distinguishing between a direct nucleophilic attack and a pathway involving a highly reactive "sulfene" intermediate (RCH=SO₂). acs.org Studies on the hydrolysis of deuterated phenylmethanesulfonyl chloride (PhCD₂SO₂Cl) showed that under neutral conditions, the product retained the deuterium, indicating a direct substitution mechanism. acs.org However, under basic conditions, hydrogen-deuterium exchange was observed, providing strong evidence for the formation of the sulfene (B1252967) intermediate. acs.org

A similar strategy could be employed for this compound. By synthesizing a deuterated analogue, one could investigate whether analogous "sulfine" intermediates (Ar-CH=S=O) are formed under certain reaction conditions.

Radioisotope Labeling for Exchange Reactions

Radioisotopes offer a highly sensitive method for tracking atoms. A classic example is the use of radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) to study the chloride-chloride exchange reaction in arenesulfonyl chlorides. nih.gov By monitoring the incorporation of ³⁶Cl into the arenesulfonyl chloride, researchers can determine the rate and order of the exchange reaction. nih.gov These studies have provided compelling evidence for an S_N2 mechanism at the sulfur atom for a wide range of substituted benzenesulfonyl chlorides. nih.gov The reactivity was found to be sensitive to the electronic effects of the substituents in the aromatic ring, a finding that could be explored for this compound to quantify the electronic influence of the meta-fluoro substituent on the nucleophilic substitution at the sulfinyl sulfur.

Table 2: Research Findings from Isotope Labeling Studies on Analogous Sulfonyl Chlorides This table summarizes findings from studies on related sulfonyl chlorides to demonstrate the utility of isotope labeling in mechanistic elucidation.

Isotope UsedCompound Class StudiedResearch FindingMechanistic Insight
D (in D₂O)4-X-Benzenesulfonyl chloridesSystematic variation in k_H₂O/k_D₂O with substituent X. cdnsciencepub.comProvides evidence for a concerted S_N2-like transition state with varying degrees of bond formation. cdnsciencepub.com
³⁶ClArenesulfonyl chloridesSecond-order kinetics observed for chloride-chloride exchange. nih.govConfirms a bimolecular nucleophilic substitution (S_N2) mechanism at the sulfur center. nih.gov
D (in reactant)Phenylmethanesulfonyl chloridepH-dependent H/D exchange. acs.orgDifferentiates between direct substitution and elimination-addition (via sulfene intermediate) pathways. acs.org

Applications in Advanced Synthetic Organic Chemistry

Building Block for Novel Fluorinated Organosulfur Compounds

The reagent serves as a primary source for the 3-fluorophenylsulfinyl group, a functional group that can be incorporated into a wide array of organic structures to create new, fluorinated organosulfur compounds, particularly sulfoxides.

3-Fluorobenzene-1-sulfinic chloride is an effective electrophile for the synthesis of fluorinated sulfoxides. The reaction with a nucleophile, such as a Grignard reagent or an organolithium compound, results in the formation of a new carbon-sulfur bond, yielding a diaryl or alkyl aryl sulfoxide (B87167). These sulfoxides are not merely products but can act as key intermediates for constructing more elaborate molecules. The sulfoxide group can direct further aromatic substitutions or participate in coupling reactions, guiding the assembly of complex aromatic systems.

For instance, the reaction with a specific organometallic reagent can introduce the 3-fluorophenylsulfinyl group onto another aromatic ring system, which can then undergo further functionalization.

Table 1: Illustrative Synthesis of a Diaryl Sulfoxide

Reactant 1Reactant 2ProductPurpose
This compoundPhenylmagnesium bromide3-Fluorophenyl phenyl sulfoxideIntroduction of the 3-fluorophenylsulfinyl moiety to create a core for further elaboration.

The concept of modular synthesis relies on the use of versatile building blocks that can be combined in a stepwise fashion. This compound is a precursor to several such modular units, including sulfinate esters and sulfinamides. acs.org

Sulfinate Esters: Reaction with alcohols provides sulfinate esters. These are more stable than the parent sulfinyl chloride and can be used in a variety of subsequent transformations, including the well-known Andersen sulfoxide synthesis.

Sulfinamides: Reaction with primary or secondary amines yields sulfinamides. acs.org These compounds are valuable in their own right and can be further transformed, for example, into sulfonimidoyl chlorides. acs.org

This modularity allows chemists to build a library of diverse molecules from a single, readily accessible fluorinated precursor.

Precursor for Reactive Intermediates in Catalysis

Beyond its direct use as an electrophile, this compound can be used to generate highly reactive species in situ, which then participate in catalytic cycles or radical chain reactions.

Arylsulfinyl radicals are recognized as key intermediates in sulfoxide chemistry. nih.gov Research has demonstrated that the parent phenylsulfinyl radical (PhSO•) can be generated in the gas phase through the high-vacuum flash pyrolysis of phenylsulfinyl chloride at high temperatures (around 1000 K). nih.gov This process involves the homolytic cleavage of the sulfur-chlorine bond.

By extension, this compound is a viable precursor for the 3-fluorophenylsulfinyl radical . Once generated, this radical can participate in various chain reactions, such as addition to alkenes or alkynes, enabling the formation of new carbon-sulfur bonds under radical conditions. This provides a synthetic route that is complementary to traditional ionic pathways.

Table 2: Generation of an Arylsulfinyl Radical

PrecursorConditionsReactive Intermediate
Phenylsulfinyl chlorideHigh-Vacuum Flash Pyrolysis (~1000 K)Phenylsulfinyl radical (PhSO•)

This data is for the parent, non-fluorinated compound but illustrates the general principle applicable to this compound. nih.gov

While this compound is itself a reactive electrophile, its reactivity can be further enhanced. The preparation of sulfinyl chlorides is typically achieved by treating the corresponding sulfinic acid with thionyl chloride (SOCl₂). cas.cn This process establishes sulfinyl chlorides as key intermediates that are readily prepared and used in situ.

In a synthetic sequence, 3-fluorobenzenesulfinic acid can be converted to the highly reactive this compound, which is not isolated but immediately trapped by a nucleophile present in the reaction mixture. This approach avoids the handling of the moisture-sensitive sulfinyl chloride while harnessing its high electrophilicity for the efficient synthesis of target molecules like sulfoxides and sulfinamides.

Reagent in Stereoselective Synthesis

The sulfinyl group is a powerful chiral auxiliary in asymmetric synthesis due to its stability and ability to induce high levels of stereocontrol. nih.gov this compound is a key starting material for introducing a chiral, fluorinated sulfinyl group.

A prominent strategy involves the reaction of the racemic sulfinyl chloride with a chiral, enantiopure alcohol, such as (–)-menthol, a method central to the Andersen sulfoxide synthesis. nih.gov This reaction produces a mixture of diastereomeric sulfinate esters, which, due to their different physical properties, can often be separated by crystallization or chromatography.

Table 3: Diastereoselective Synthesis of Sulfinate Esters

Reactant 1Chiral AuxiliaryProductsSeparation Method
(rac)-p-Toluenesulfinyl chloride(1R,2S,5R)-(–)-MentholDiastereomeric Menthyl p-toluenesulfinatesFractional Crystallization

This table shows the classical example with p-toluenesulfinyl chloride, which is directly analogous to the potential application of this compound. nih.gov

Once a pure diastereomer of the 3-fluorophenylsulfinate ester is isolated, it can be treated with an organometallic reagent (e.g., an organomagnesium or organolithium compound). The nucleophile displaces the chiral alcohol with complete inversion of configuration at the sulfur center, yielding an enantiomerically pure fluorinated sulfoxide. This powerful technique allows for the absolute stereochemical control in the synthesis of chiral fluorinated organosulfur compounds. nih.govnih.gov

Chiral Auxiliaries Derived from Related Sulfinyl Compounds

One of the most powerful strategies in asymmetric synthesis is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. chemicalbook.com The sulfinyl group has proven to be an exceptionally effective chiral auxiliary. nih.gov Chiral sulfinamides, which can be synthesized from sulfinic acid derivatives, are particularly noteworthy. nih.govacs.org

The seminal work by Ellman and others has established tert-butanesulfinamide as a highly versatile chiral auxiliary for the asymmetric synthesis of amines. nih.gov The general approach involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form an N-sulfinylimine. Subsequent nucleophilic addition to the carbon-nitrogen double bond occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, the auxiliary can be easily cleaved under mild acidic conditions to afford the chiral amine.

Given that this compound is a precursor to 3-fluorobenzenesulfinic acid and its derivatives, it represents a gateway to novel, fluorinated chiral auxiliaries. The reaction of the sulfinic chloride with an amine source would yield a 3-fluorophenylsulfinamide. The presence of the fluorine atom on the aromatic ring can influence the auxiliary's steric and electronic properties, potentially fine-tuning the stereochemical outcome of asymmetric reactions. bioorganica.com.ua Research has demonstrated the successful use of various fluorinated chiral auxiliaries in stereoselective transformations, suggesting that a 3-fluorophenylsulfinamide auxiliary could offer unique advantages. bioorganica.com.uacyu.fr

Table 1: Examples of Chiral Sulfinyl Auxiliaries and Related Compounds

Compound Name Structure Application
(R)-(+)-tert-Butanesulfinamide Asymmetric synthesis of chiral amines
(S)-(-)-tert-Butanesulfinamide Asymmetric synthesis of chiral amines
N-(p-Toluenesulfinyl)imine Diastereoselective additions

Asymmetric Transformations Initiated by Sulfinic Chloride Reactivity

The reactivity of this compound is centered on the electrophilic sulfur atom. It can readily react with nucleophiles, such as alcohols or amines, to form sulfinates and sulfinamides, respectively. This reactivity can initiate a sequence of asymmetric transformations.

A classic example is the Andersen synthesis of chiral sulfoxides, which involves the reaction of a sulfinyl chloride with a chiral alcohol, like (-)-menthol, to form a diastereomeric mixture of sulfinate esters. acs.org After separation of the diastereomers, reaction with an organometallic reagent (e.g., a Grignard reagent) proceeds with inversion of configuration at the sulfur center to yield an enantiomerically pure sulfoxide. These chiral sulfoxides are themselves valuable intermediates in asymmetric synthesis, acting as chiral directing groups.

Furthermore, the development of catalytic enantioselective methods to prepare chiral sulfinates from racemic sulfinyl chlorides has been an area of interest. nih.gov Such a strategy, if applied to this compound, could provide efficient access to enantiopure 3-fluorophenyl sulfinates, which are versatile precursors for other chiral sulfur compounds. The resulting chiral fluorinated sulfoxides could be used to direct stereoselective additions to adjacent functional groups or participate in asymmetric transition-metal-catalyzed reactions.

Contributions to Method Development in Organic Synthesis

The introduction of new building blocks and reagents is crucial for the advancement of synthetic methodology. Arylsulfonyl chlorides, close relatives of sulfinic chlorides, are widely used in organic and medicinal chemistry for the synthesis of sulfonamides and sulfonate esters. valeshvarbiotech.comresearchgate.net While the chemistry of sulfinyl chlorides is less explored, they offer unique synthetic possibilities.

The development of methods for the synthesis of arylsulfonyl chlorides from readily available anilines or through the oxidative chlorination of thiols has expanded the toolkit of synthetic chemists. researchgate.netresearchgate.net Similar methodologies could be adapted for the synthesis of this compound, making it a more accessible reagent.

The primary contribution of a compound like this compound to method development lies in its potential as a precursor to a range of fluorinated compounds with applications in asymmetric catalysis and medicinal chemistry. nih.govacs.org The ability to introduce a 3-fluorophenylsulfinyl group provides a handle for further functionalization and for the construction of complex molecular architectures. The fluorine atom can impart desirable properties such as increased metabolic stability and altered binding affinities in biologically active molecules. bioorganica.com.ua The development of synthetic routes that utilize fluorinated building blocks like this compound is therefore a significant contribution to the field, enabling the exploration of new chemical space.

Theoretical and Computational Chemistry Studies on 3 Fluorobenzene 1 Sulfinic Chloride

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, providing a detailed picture of how electrons are distributed within a molecule and how this distribution governs its behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. It is employed to determine the most stable three-dimensional arrangement of atoms (the molecular geometry) by finding the minimum energy structure on the potential energy surface.

For 3-fluorobenzenesulfonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can predict key structural parameters. The geometry is characterized by a planar benzene (B151609) ring, with the sulfonyl chloride group exhibiting a specific orientation relative to the ring. The presence of the electronegative fluorine atom and the bulky sulfonyl chloride group influences the C-S bond rotation, leading to different conformers. DFT calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. For instance, in analogous substituted sulfonyl chlorides, the rotational barrier around the C–S bond is a key factor in their conformational dynamics.

Note: Data for analogous compounds is used to illustrate the types of properties calculated via DFT.

While DFT is highly effective, ab initio (from first principles) methods provide a systematically improvable and often more rigorous approach to the electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory explicitly account for electron correlation—the way electrons avoid each other—which is crucial for accurate energy and property predictions. researchgate.netresearchgate.net

For 3-fluorobenzenesulfonyl chloride, MP2 calculations would be used to refine the energies of the ground state, transition states, and intermediates calculated with DFT. researchgate.net This is particularly important for accurately describing non-covalent interactions and for systems with multiple lone pairs and electronegative atoms, such as the oxygen, fluorine, and chlorine atoms in the title compound. nih.gov Comparing DFT and ab initio results helps validate the chosen DFT functional and provides a higher level of confidence in the computational predictions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.

Computational analysis of 3-fluorobenzenesulfonyl chloride reveals how its electronic structure dictates its reactivity.

HOMO-LUMO Gap: A relatively large HOMO-LUMO gap suggests moderate reactivity. For a similar compound, 3-chloro-5-fluorobenzene-1-sulfonyl chloride, the calculated gap is 5.2 eV, indicating a stable molecule that nonetheless participates in specific reactions.

Orbital Localization: The LUMO is primarily localized on the sulfonyl chloride group, specifically on the sulfur atom and the S-Cl bond. This indicates that the sulfur atom is the primary electrophilic site, making it susceptible to attack by nucleophiles. The HOMO is typically distributed across the fluorinated benzene ring.

Reactivity Descriptors: Natural Bond Orbital (NBO) analysis provides insights into charge distribution. For a related molecule, the sulfur atom carries a significant positive charge (+2.15 e), while the chlorine of the sulfonyl chloride group is negative (-0.45 e). This charge polarization strongly supports the sulfonyl chloride group's role as the reactive center for nucleophilic substitution. Electrostatic potential maps visually confirm these findings, highlighting the electron-deficient region around the sulfur atom.

Table 2: Representative Frontier Molecular Orbital and Reactivity Data

Parameter Description Typical Finding for Aryl Sulfonyl Chlorides
HOMO Energy Energy of the highest occupied molecular orbital Localized on the aromatic ring
LUMO Energy Energy of the lowest unoccupied molecular orbital Localized on the S-Cl bond and sulfur atom
HOMO-LUMO Gap Energy difference between HOMO and LUMO ~5.2 eV, indicating moderate reactivity.

| NBO Charge on Sulfur | Calculated partial charge on the sulfur atom | Highly positive (e.g., +2.15 e), indicating electrophilicity. |

Reaction Mechanism Modeling

Computational chemistry allows for the detailed exploration of how chemical reactions occur, tracing the energetic and structural changes as reactants transform into products.

A potential energy surface (PES) is a multidimensional map of a molecule's energy as a function of its geometry. wayne.edu By mapping the PES for a reaction, chemists can identify the lowest energy path, known as the reaction coordinate. This process involves calculating the energies of reactants, products, and any intermediates or transition states.

For 3-fluorobenzenesulfonyl chloride, a key reaction is nucleophilic substitution at the sulfur atom, which is fundamental to its use in synthesizing sulfonamides. Mapping the PES for this reaction (e.g., with an amine or alcohol) would involve calculating the energy of the system as the nucleophile approaches the sulfur atom and the chloride ion departs. This mapping can reveal whether the reaction proceeds through a stable intermediate (a stepwise mechanism) or in a single step (a concerted mechanism). wayne.edu

The transition state (TS) is the point of maximum energy along the reaction coordinate—the "mountain pass" between the reactant and product valleys on the PES. wayne.edu Locating the precise geometry and energy of the TS is crucial for understanding the reaction's kinetics, as the TS energy determines the activation energy barrier. Various algorithms are used to search for and optimize the structure of the TS. wayne.edu

Once a candidate transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the path of steepest descent from the TS downhill to both the reactant and product minima. wayne.edu A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, providing a complete and validated picture of the elementary reaction step. This level of detail allows for a profound understanding of the factors controlling the reaction, such as the role of the fluorine substituent in influencing the activation barrier.

Solvation Models for Simulating Reaction Environments

In computational chemistry, solvation models are essential for studying chemical processes in solution, as solvent interactions can significantly alter molecular properties and reaction pathways. q-chem.com For a reactive compound like 3-Fluorobenzene-1-sulfinic Chloride, simulating the reaction environment is crucial for understanding its stability and reaction mechanisms. Implicit solvation models are a computationally efficient choice, treating the solvent as a continuous medium with specific dielectric properties rather than modeling individual solvent molecules. numberanalytics.comwikipedia.org This approach, also known as the self-consistent reaction field (SCRF), calculates the solute-solvent interactions and their effect on the solute's electronic structure. q-chem.com

Several implicit solvation models are widely used, each with its own methodology for defining the solute cavity and calculating the electrostatic interactions. q-chem.comnumberanalytics.com

Polarizable Continuum Model (PCM): This is a widely used model that creates a molecule-shaped cavity within the dielectric continuum. q-chem.comnumberanalytics.com It is particularly effective for simulating reactions in polar solvents. numberanalytics.com

Conductor-like Screening Model (COSMO): COSMO approximates the dielectric solvent as a conducting medium, which simplifies the calculation of the surface charges. github.io This method is robust and efficient for a wide range of solvents. wikipedia.orggithub.io A variation, COSMO-RS, uses these calculations to predict thermodynamic properties in mixtures. wikipedia.org

Solvation Model based on Density (SMD): The SMD model is a universal solvation model applicable to any solvent for which key descriptors are known. github.io It is based on the solute's electron density and is parameterized for a large number of solvents to provide accurate solvation free energies. wikipedia.orggithub.io

The choice of model depends on the desired accuracy, the nature of the solvent, and the available computational resources. numberanalytics.com For this compound, these models can predict solvation free energies, which are critical for modeling chemical reactions and equilibria in solution. q-chem.com

Table 1: Comparison of Common Implicit Solvation Models

ModelBasis of CalculationKey FeaturesTypical Application
PCM Solves the Poisson-Boltzmann equation using a molecule-shaped cavity. wikipedia.orgWidely used and versatile, with many variations available.Prediction of thermodynamic properties in polar solvents. numberanalytics.com
COSMO Treats the solvent as a conductor, simplifying electrostatic calculations. github.ioComputationally fast and robust; reduces errors from outlying charges. wikipedia.orgDielectric screening effects in various solvents. github.io
SMD Uses the full solute electron density and surface tensions at the interface. github.ioConsidered a universal model applicable to any solvent with known descriptors.Accurate calculation of solvation free energies for a broad range of solutes and solvents. github.io

Prediction of Spectroscopic Parameters (excluding basic identification)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the detailed structural analysis of molecules like this compound.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. nih.gov For organofluorine compounds, predicting the ¹⁹F NMR chemical shifts is especially valuable for structural assignment. researchgate.net The process involves calculating the absolute isotropic shielding constants for the molecule and then comparing them to a reference standard. nih.gov

The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. researchgate.netrsc.org Studies on fluorinated aromatic compounds have shown that functionals like B3LYP and ωB97XD, combined with basis sets such as 6-31+G(d,p) or aug-cc-pvdz, provide a good balance of accuracy and computational cost. nih.govrsc.org To improve accuracy further, systematic errors are often corrected by applying a linear scaling factor, which is derived by correlating the computed shielding constants with experimental chemical shifts for a training set of similar molecules. nih.govresearchgate.net This approach can achieve a mean absolute deviation of just a few parts per million (ppm), which is sufficient to distinguish between different fluorine environments in a molecule. nih.govrsc.org The inclusion of solvent effects via implicit models like PCM can also refine the predictions. nih.gov

Table 2: Performance of Selected DFT Methods for ¹⁹F NMR Chemical Shift Prediction in Aromatic Compounds

Method/Basis SetKey FeatureReported Accuracy (Mean Absolute Deviation)Reference
B3LYP/6-31+G(d,p) A widely used hybrid functional, provides rapid predictions.1.7 ppm (with scaling) nih.gov
ωB97XD/aug-cc-pvdz Includes long-range corrections and dispersion.3.57 ppm (RMS error) rsc.orgrsc.org
BHandHLYP/pcSseg-3 A hybrid functional combined with a large basis set.2.5 ppm researchgate.net

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are routinely used to assign the observed spectral bands to specific molecular motions. nih.gov For substituted benzenes like this compound, these calculations can distinguish between ring deformation modes and vibrations involving the substituent groups. optica.orgoptica.org

DFT methods, such as B3LYP with the 6-311+G(d,p) basis set, are commonly employed to perform geometry optimization followed by frequency calculations. nih.gov The calculations yield a set of harmonic vibrational frequencies and their corresponding normal modes. bohrium.com It is a standard practice to apply a scaling factor (e.g., 0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. nih.gov The analysis of these calculated frequencies allows for the confident assignment of complex spectra, particularly in regions where ring-deformation and substituent-sensitive vibrations overlap. optica.orgresearchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for Fluorobenzene (B45895) (cm⁻¹)

Vibrational Mode DescriptionCalculated (B3LYP/6-311+G(d,p), Scaled)Experimental
C-H Stretch~3070-3100~3060-3090
C-C Ring Stretch~1600~1606
C-F Stretch~1240~1235
In-plane Ring Bending~1010~1015
Out-of-plane Ring Bending~750~754

Note: Data is illustrative, based on typical results for fluorobenzene to demonstrate the methodology applicable to this compound. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies for Analogous Compounds (focus on reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their properties. nih.gov While most commonly applied to biological activity, the QSAR framework can also be used to model chemical reactivity. nih.govnih.gov For analogous sulfonyl chlorides, a QSAR study could predict their reactivity towards nucleophiles or their stability under various conditions.

A reactivity-focused QSAR model for sulfonyl chlorides would involve calculating a set of numerical values, known as molecular descriptors, for each compound in a series. nih.gov These descriptors quantify various aspects of the molecular structure and can be categorized as electronic, steric, or thermodynamic. The goal is to build a regression model that links these descriptors to an experimental measure of reactivity, such as a reaction rate constant (k).

Key steps in developing such a model would include:

Selection of a Training Set: A series of sulfonyl chlorides with varying substituents would be synthesized or selected. researchgate.net

Experimental Reactivity Measurement: A consistent experimental assay would be performed to measure a reactivity parameter, for instance, the rate of solvolysis or reaction with a standard nucleophile. researchgate.net

Descriptor Calculation: For each molecule, a wide range of theoretical descriptors would be calculated using computational chemistry software.

Model Building and Validation: Using statistical methods like multiple linear regression (MLR), a model is constructed. nih.gov The predictive power of the model is then rigorously tested using cross-validation techniques and an external test set of compounds not used in the model's creation. nih.gov

Table 4: Potential Descriptors for a Reactivity-Focused QSAR Model of Sulfonyl Chlorides

Descriptor CategoryExample DescriptorsRelevance to Reactivity
Electronic Partial charge on the sulfur atom; Energy of the Lowest Unoccupied Molecular Orbital (LUMO); Hammett constants (σ, σ+, σ-)Describes the electrophilicity of the sulfonyl group and its susceptibility to nucleophilic attack. LUMO energy relates to the ability to accept electrons.
Steric Molar volume; Surface area; Sterimol parametersQuantifies the steric hindrance around the reaction center, which can affect the approach of a nucleophile.
Thermodynamic Dipole moment; Solvation energyRelates to the overall polarity of the molecule and how it interacts with the solvent, which can influence transition state stabilization.

Future Directions and Emerging Research Avenues for Aryl Sulfinic Chlorides

Development of Catalytic Protocols for Synthesis and Transformation

Traditional methods for synthesizing aryl sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, often require harsh conditions and exhibit limited functional group tolerance. The future lies in the development of milder and more versatile catalytic protocols.

Recent advancements include palladium-catalyzed methods that allow for the preparation of aryl sulfonyl chlorides from arylboronic acids under mild conditions, significantly broadening the range of compatible functional groups nih.gov. Similarly, modern variations of the Sandmeyer reaction, which converts diazonium salts into sulfonyl chlorides, are being refined. These methods utilize copper catalysts and can be performed in aqueous media, offering substantial safety and environmental benefits by allowing the product to precipitate directly from the reaction mixture researchgate.netacs.org.

Photocatalysis represents another promising frontier. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts using visible light at room temperature acs.org. This approach avoids the use of transition metals and offers a sustainable alternative to classical methods acs.org.

Catalysis is also revolutionizing the transformation of these compounds. Aryl sulfonyl chlorides are pivotal precursors for creating sulfonamides, a common motif in pharmaceuticals. Photosensitized nickel catalysis, for example, enables the efficient formation of C-N bonds between sulfonamides and aryl electrophiles princeton.edu. These catalytic strategies are expanding the toolkit available to chemists for constructing complex molecules.

Table 1: Comparison of Modern Catalytic Protocols for Aryl Sulfonyl Chloride Synthesis

Catalytic Method Precursor Catalyst Key Advantages
Palladium-Catalyzed Cross-Coupling Arylboronic Acids Palladium complexes Mild conditions, excellent functional group tolerance nih.gov
Copper-Catalyzed Sandmeyer Reaction Aryl Diazonium Salts Copper salts (e.g., CuCl) Can be run in aqueous media, safer, scalable researchgate.netacs.org
Heterogeneous Photocatalysis Aryl Diazonium Salts Potassium Poly(heptazine imide) Transition-metal-free, uses visible light, sustainable acs.org

Flow Chemistry and Microfluidics for Handling Reactive Intermediates

The synthesis and use of aryl sulfinyl and sulfonyl chlorides often involve highly exothermic reactions and hazardous reagents, posing significant safety and scalability challenges in traditional batch reactors rsc.org. Flow chemistry and microfluidics offer a powerful solution by providing superior control over reaction parameters such as temperature, pressure, and mixing.

Continuous flow reactors are being developed for the large-scale production of aryl sulfonyl chlorides mdpi.comresearchgate.net. These systems improve safety by minimizing the volume of hazardous material reacting at any given time, thereby preventing thermal runaway rsc.org. Automated flow processes, incorporating continuous stirred-tank reactors (CSTRs) and filtration systems, have been shown to significantly improve process consistency and spacetime yield compared to batch methods mdpi.com. The use of flow chemistry for manufacturing active pharmaceutical ingredients (APIs) is increasing, encouraged by regulatory bodies mdpi.comresearchgate.net.

This technology is particularly adept at handling reactive intermediates. For instance, a two-step continuous sequence has been demonstrated where a highly reactive sulfenyl chloride is formed and immediately trapped by another reagent within the flow system chemrxiv.org. This precise control prevents decomposition and unwanted side reactions, which is often a challenge in batch processing. By enabling the safe use of difficult-to-handle reagents, flow chemistry is expanding the practical applications of aryl sulfinyl chloride chemistry rsc.org.

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, capable of accelerating discovery and optimization in ways that were previously unimaginable. For the synthesis and transformation of aryl sulfinyl chlorides, these computational methods can predict reaction outcomes, suggest optimal conditions, and even help uncover novel reaction pathways.

Exploration of Novel Reactivity under Non-Standard Conditions

Investigating the reactivity of aryl sulfinyl chlorides under non-standard conditions is a burgeoning research area that promises to unlock new synthetic possibilities and improve the sustainability of chemical processes. Two particularly promising areas are mechanochemistry and reactions in supercritical fluids.

Mechanochemistry: This approach uses mechanical force, typically through ball-milling, to induce chemical reactions, often in the absence of a solvent acs.orgacs.org. Mechanochemistry is a cornerstone of green chemistry, and it has been successfully applied to the synthesis of various organosulfur compounds and the formation of carbon-sulfur bonds acs.orgnih.gov. These solvent-free reactions can be more efficient and selective than their solution-based counterparts and can sometimes initiate transformations that are difficult to achieve in solution acs.orgresearchgate.net. Nickel-catalyzed C-S coupling reactions have been successfully performed under these conditions nih.gov.

Supercritical Fluids: A supercritical fluid (SCF) is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas libretexts.org. Supercritical carbon dioxide (scCO₂) is a particularly attractive medium for chemical reactions because it is non-toxic, non-flammable, inexpensive, and environmentally benign nih.gov. Reactions conducted in scCO₂ can show enhanced rates and selectivities libretexts.org. The unique properties of SCFs, such as their tunable density and high diffusivity, can be exploited to control reaction pathways and facilitate product separation, offering a green alternative to conventional organic solvents libretexts.orgnih.gov.

Expanding the Scope of Fluorinated Aryl Sulfinic Chloride Reactivity in Niche Chemical Transformations

While aryl sulfonyl chlorides are valuable intermediates, there is a growing interest in their conversion to aryl sulfonyl fluorides. Sulfonyl fluorides are generally more stable and resistant to hydrolysis than their chloride counterparts, yet they exhibit unique and selective reactivity with nucleophiles nih.gov. This balanced profile has made them highly valuable in chemical biology and medicinal chemistry, particularly as electrophilic probes and for use in "click chemistry."

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a new generation of click chemistry, relies on the robust and predictable reactivity of the S-F bond researchgate.net. Fluorinated aryl sulfonyl chlorides often serve as readily available precursors to these important sulfonyl fluoride hubs. New synthetic methods are continually being developed to access sulfonyl fluorides from stable starting materials like thiols, sulfonates, and aryl bromides under mild conditions researchgate.net.

This unique stability-reactivity profile allows fluorinated aryl sulfur compounds to be used in niche applications where traditional sulfonyl chlorides would fail. Their resistance to hydrolysis makes them suitable for use in aqueous biological systems, and their selective reactivity enables precise chemical modifications of complex biomolecules. The development of new methods to synthesize and manipulate these functional groups is a key area of research, promising to expand their application in drug discovery and materials science researchgate.net.

Table 2: Comparison of Aryl Sulfonyl Halide Properties

Property Aryl Sulfonyl Chloride (Ar-SO₂Cl) Aryl Sulfonyl Fluoride (Ar-SO₂F)
Stability Prone to hydrolysis; can be thermally unstable nih.gov More robust; resistant to hydrolysis and thermolysis nih.gov
Reactivity Highly reactive with a broad range of nucleophiles Selectively reactive with nucleophiles; less prone to reduction nih.gov
Key Applications General precursor for sulfonamides, sulfones, etc. nih.govnih.gov Covalent inhibitors, biological probes, SuFEx click chemistry researchgate.netresearchgate.net

Q & A

Q. What are the key physicochemical properties of 3-fluorobenzene-1-sulfinic chloride, and how are they experimentally validated?

The compound's molecular formula (C₆H₄ClFO₂S) and molecular weight (194.60 g/mol) are determined via mass spectrometry and elemental analysis. Purity (>97%) is validated using HPLC or titration methods, as specified by suppliers like Thermo Scientific . Stability studies require storage in amber glass at 0–6°C to prevent hydrolysis, with degradation monitored via FTIR or NMR .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves chlorosulfonation of 3-fluorobenzene derivatives under controlled temperatures (0–5°C) in anhydrous conditions. Solvents like dichloromethane or chloroform are used to stabilize reactive intermediates. Reaction progress is tracked via thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography .

Q. How can researchers ensure the compound's stability during storage and handling?

Degradation pathways (e.g., hydrolysis to sulfonic acids) are mitigated by storing the compound in amber bottles under inert atmospheres (N₂/Ar) at 0–6°C. Regular stability testing via spectroscopic methods (e.g., ¹⁹F NMR) is recommended .

Advanced Research Questions

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

The compound's hygroscopic nature complicates mass spectrometry and elemental analysis. Drying under vacuum (<1 mmHg) for 24 hours before analysis improves accuracy. Structural confirmation relies on ¹H/¹³C/¹⁹F NMR and X-ray crystallography for unambiguous assignment of substituent positions .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the sulfinic chloride group?

The fluorine atom at the meta position enhances electrophilicity of the sulfinic chloride, accelerating nucleophilic substitutions (e.g., with amines to form sulfonamides). Kinetic studies using stopped-flow spectroscopy show a 2–3× rate increase compared to non-fluorinated analogs .

Q. What strategies optimize yield in derivatization reactions (e.g., sulfonamide formation)?

Excess amine (1.5–2.0 equiv) in anhydrous THF at −20°C minimizes side reactions. Catalytic DMAP (4-dimethylaminopyridine) improves coupling efficiency. Yields >85% are achievable when reaction progress is monitored via in situ IR spectroscopy .

Data Contradiction and Methodological Analysis

Q. How should researchers resolve discrepancies in reported purity or reactivity data across suppliers?

Cross-validate purity claims using independent methods (e.g., Karl Fischer titration for moisture content). Reactivity variations may arise from trace impurities (e.g., residual solvents); pre-purification via flash chromatography or recrystallization is advised. Comparative studies using standardized protocols (e.g., fixed molar ratios) clarify contradictions .

Q. What are the limitations of using this compound in multi-step syntheses of bioactive compounds?

The compound's sensitivity to protic solvents limits its use in aqueous-phase reactions. Computational modeling (DFT) predicts competing reaction pathways in polar media, necessitating anhydrous conditions. Case studies in peptidomimetic synthesis highlight yield drops (>30%) when moisture levels exceed 50 ppm .

Applications in Scientific Research

Q. How is this compound utilized in designing enzyme inhibitors or probe molecules?

The sulfinic chloride group serves as a warhead in covalent inhibitors targeting cysteine proteases. Kinetic studies (e.g., SPR or ITC) quantify binding affinities, while mutagenesis experiments validate specificity .

Q. What role does this compound play in materials science?

It acts as a crosslinking agent in sulfonated polymer synthesis, enhancing proton conductivity in fuel cell membranes. In situ FTIR monitors sulfonation efficiency, with optimal reaction temperatures between 60–80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.